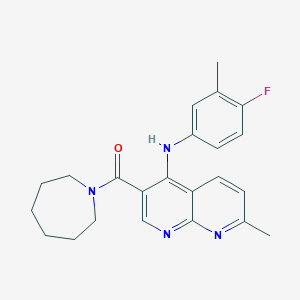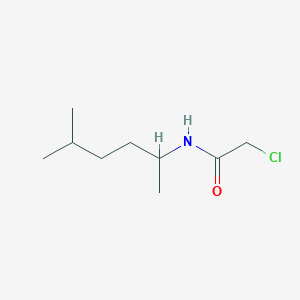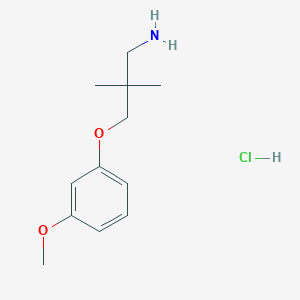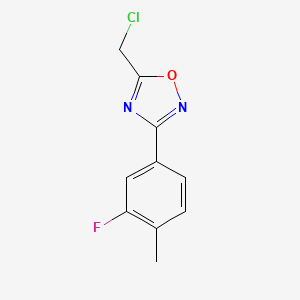![molecular formula C21H21NO4 B2356167 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-phenylbutanamide CAS No. 1448128-13-9](/img/structure/B2356167.png)
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-phenylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains a benzo[d][1,3]dioxol-5-yl group, which is a common motif in organic chemistry and is found in many natural products and pharmaceuticals . The compound also contains a but-2-yn-1-yl group, which is a type of alkyne, and a phenylbutanamide group, which is a type of amide. These groups are common in organic chemistry and are often involved in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the aromatic benzo[d][1,3]dioxol-5-yl group and the phenyl group. These groups are planar due to the delocalization of electrons in the aromatic system. The but-2-yn-1-yl group is linear due to the triple bond .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The benzo[d][1,3]dioxol-5-yl group could potentially undergo electrophilic aromatic substitution reactions. The but-2-yn-1-yl group could potentially undergo addition reactions due to the presence of the triple bond .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would likely be influenced by the polar amide group and the nonpolar aromatic groups. This could result in a compound with intermediate polarity. The compound could potentially exhibit strong absorption in the UV-Vis region due to the presence of the conjugated system .科学的研究の応用
Human Urinary Excretion of Non-persistent Environmental Chemicals Research conducted in Denmark over six years on four cohorts has revealed widespread exposure to phthalates, BPA, TCS, BP-3, and parabens among Danes. The study, which involved more than 3600 participants, found nearly universal exposure to common phthalates and BPA, raising concerns over potential health effects due to these endocrine-disrupting chemicals (Frederiksen et al., 2014).
Levels of Seven Urinary Phthalate Metabolites in a Human Reference Population A study measured monoester metabolites of seven phthalates in urine samples from a reference population, finding widespread exposure to these compounds. The research suggests that exposure to phthalates, known for their reproductive and developmental toxicity, is common, highlighting the need for health-risk assessments to include a broader range of phthalates (Blount et al., 2000).
Prenatal Phthalate Exposures and Anogenital Distance in Swedish Boys This study investigated the association between prenatal phthalate exposure and anogenital distance (AGD) in Swedish infants, finding significant associations between shorter AGD and DiNP metabolites. The findings raise concerns about the safety of substituting DiNP for DEHP in soft PVC, especially considering the global increase in human levels of DiNP (Bornehag et al., 2014).
Exposure to Phthalates in House Dust and Associated Allergies in Children A study exploring the correlation between phthalate exposure from house dust and allergies in children aged 6-12 years found associations between DEHP exposure and parental-reported rhino-conjunctivitis, particularly in boys. This research suggests the significant role of low surface dust, like living room floors, in the indoor environmental exposure pathway for BBzP and DEHP (Bamai et al., 2016).
将来の方向性
作用機序
Mode of Action
Compounds with similar structures have been reported to exhibit inhibitory effects on certain cell lines .
Biochemical Pathways
Compounds with similar structures have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Compounds with similar structures have been reported to exhibit antitumor activities against certain cell lines .
特性
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-2-phenylbutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-2-18(16-8-4-3-5-9-16)21(23)22-12-6-7-13-24-17-10-11-19-20(14-17)26-15-25-19/h3-5,8-11,14,18H,2,12-13,15H2,1H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQNCIYKQBCSSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC#CCOC2=CC3=C(C=C2)OCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-phenylbutanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-benzyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2356085.png)


![(1-phenyl-4,5-dihydro-1H-furo[2,3-g]indazol-3-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2356088.png)
![N-(furan-2-ylmethyl)-2-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2356092.png)
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-chlorobenzoate](/img/structure/B2356094.png)


![1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-3-(phenylthio)propan-1-one](/img/structure/B2356100.png)

![N-(4-acetamidophenyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2356104.png)


